molecular formula C11H12F3N3O B11740768 [(furan-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(furan-2-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11740768
M. Wt: 259.23 g/mol
InChI Key: QGTCLBRTQKDMIB-UHFFFAOYSA-N
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Description

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a compound that combines two distinct heterocyclic structures: furan and pyrazole. The furan ring is known for its aromatic properties and biological activities, while the pyrazole ring is often found in various pharmacologically active compounds. This combination makes (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a suitable linker, such as a methyl group, under specific reaction conditions.

Industrial Production Methods

Industrial production of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: Both the furan and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted furan and pyrazole derivatives.

Scientific Research Applications

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring may interact with aromatic residues in the active site of enzymes, while the pyrazole ring can form hydrogen bonds with amino acid residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simple furan derivative with similar aromatic properties.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: A pyrazole derivative with similar pharmacological activities.

Uniqueness

(furan-2-yl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of furan and pyrazole rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H12F3N3O/c1-17-10(11(12,13)14)8(6-16-17)5-15-7-9-3-2-4-18-9/h2-4,6,15H,5,7H2,1H3

InChI Key

QGTCLBRTQKDMIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCC2=CC=CO2)C(F)(F)F

Origin of Product

United States

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